(R)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine

Description

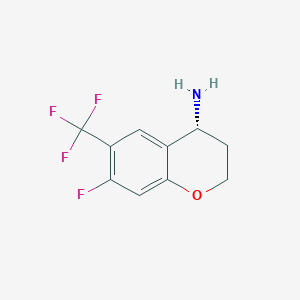

(R)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine (CAS: 1272725-50-4) is a chiral chroman-4-amine derivative with a molecular formula of C₁₀H₉F₄NO and a molecular weight of 235.18 g/mol . Its structure features a fluorine substituent at position 7 and a trifluoromethyl (-CF₃) group at position 6 of the chroman ring, along with an amine group at position 2. The R-configuration at the chroman core is critical for its stereochemical specificity, which may influence biological activity and receptor interactions.

This compound is of interest in medicinal chemistry, particularly in the development of G protein-biased mu-opioid receptor agonists, as structurally related chroman-4-amine derivatives have shown potent pharmacological profiles .

Properties

Molecular Formula |

C10H9F4NO |

|---|---|

Molecular Weight |

235.18 g/mol |

IUPAC Name |

(4R)-7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1 |

InChI Key |

MQVMSHLLBMTNTA-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@@H]1N)C(F)(F)F)F |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as Selectfluor.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 6th position using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Amination: Introduction of the amine group at the 4th position using an amination reagent such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction may produce chroman-4-ol derivatives.

Scientific Research Applications

®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between (R)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine and its analogs:

Key Observations:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃):

The replacement of -CF₃ with -OCF₃ in (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine introduces an oxygen atom, increasing polarity and molecular weight (251.18 vs. 235.18 g/mol). This may alter solubility and membrane permeability compared to the target compound . - Fluoro (-F) vs. Chloro (-Cl):

The chloro-substituted analog (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine has higher lipophilicity due to chlorine’s larger atomic radius and polarizability. This could enhance blood-brain barrier penetration but may also increase off-target interactions .

Stereochemical and Structural Modifications

- Spirocyclic Derivatives:

The (S)-6-Fluoro-N-(spiro-oxa-decan)chroman-4-amine analog incorporates a pyridinyl-oxaspiro[4.5]decane group, significantly increasing molecular weight (329.41 g/mol) and steric hindrance. The S-configuration at the chroman core may reduce binding affinity to opioid receptors compared to the R-configuration in the target compound .

Pharmacological Implications

Chromans with trifluoromethyl groups at position 6, such as the target compound, are associated with enhanced metabolic stability and receptor selectivity. In contrast, trifluoromethoxy or chloro substituents may compromise these properties due to altered electronic effects or increased susceptibility to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.